6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline
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Overview
Description
6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline is a heterocyclic compound that features a fused imidazole and quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the imidazoquinoline core . Another approach includes the use of 2-nitrobenzylamine and formaldehyde under reductive conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoquinolines, which can be further functionalized for specific applications .
Scientific Research Applications
6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Similar in structure but with a pyridine ring instead of a quinoline ring.
Imidazo[4,5-c]pyridine: Another structural analog with different biological activities.
Imidazo[1,2-a]pyrimidine: Features a fused pyrimidine ring and exhibits distinct chemical properties.
Uniqueness
6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline is unique due to its fused imidazole and quinoline ring system, which imparts specific electronic and steric properties. These properties make it a valuable scaffold for the development of novel bioactive compounds and advanced materials .
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline |
InChI |
InChI=1S/C10H11N3/c1-2-7-8(11-5-1)3-4-9-10(7)13-6-12-9/h3-4,6,11H,1-2,5H2,(H,12,13) |
InChI Key |
RVFXOAPAIVFYIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC3=C2N=CN3)NC1 |
Origin of Product |
United States |
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